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3-(2-Hydroxy-2-methylbutyl)azepan-2-one

Lipophilicity LogP Physicochemical profiling

Sourcing conformationally constrained, low-MW scaffolds for fragment-based cysteine protease inhibitor programs remains a bottleneck. This 3-substituted azepan-2-one (MW 199.29) addresses that gap with a sterically shielded tertiary alcohol on a quaternary branch point, pre-organized for protease active-site engagement. • Predicted resistance to Phase I oxidation vs. analogs bearing exposed methylene spacers adjacent to the hydroxyl group. • Rigid, directional H-bond donor/acceptor pair (TPSA 49.33 Ų) favors ligand efficiency in fragment screens. • Available at 95% purity in 1 g-25 g research quantities with certificate of analysis.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13175076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-2-methylbutyl)azepan-2-one
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC(C)(CC1CCCCNC1=O)O
InChIInChI=1S/C11H21NO2/c1-3-11(2,14)8-9-6-4-5-7-12-10(9)13/h9,14H,3-8H2,1-2H3,(H,12,13)
InChIKeyFPBSWUSUMXAVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxy-2-methylbutyl)azepan-2-one: Structural & Physicochemical Baseline


3-(2-Hydroxy-2-methylbutyl)azepan-2-one (CAS 1598513‑32‑6) belongs to the class of 3‑substituted azepan‑2‑ones, a family of seven‑membered lactams that serve as versatile scaffolds in medicinal chemistry and fragment‑based drug design. The compound carries a tertiary‑alcohol‑terminated 2‑methylbutyl side‑chain at the C‑3 position, yielding a molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g mol⁻¹ [REFS‑1]. The same scaffold class has yielded sub‑nanomolar inhibitors of cysteine proteases, demonstrating the pharmacophoric potential of appropriately decorated azepan‑2‑ones [REFS‑2].

Azepan-2-one scaffold for fragment-based design and cysteine protease probe development
Spatially constrained tertiary alcohol H-bond motif distinct from regioisomeric analogs
C-3 functionalized handle supports further synthetic elaboration with reported scaffold pre-organization

Why 3-(2-Hydroxy-2-methylbutyl)azepan-2-one Cannot Be Substituted


Azepan‑2‑ones sharing the molecular formula C₁₁H₂₁NO₂ differ principally in (i) the position of side‑chain attachment (C‑3 vs. N‑1), (ii) the distance between the hydroxyl group and the branching point, and (iii) the degree of side‑chain branching. These variations translate into distinct computed lipophilicity (XLogP3), hydrogen‑bond geometry, and metabolic soft‑spot profiles [REFS‑1][REFS‑2]. Even when two regioisomers—3‑(2‑hydroxy‑2‑methylbutyl) vs. 3‑(3‑hydroxy‑3‑methylbutyl)—share identical heavy‑atom composition, the shift in the tertiary alcohol position alters the LogP by ≈0.45 units and repositions the sole hydrogen‑bond‑donor locus, which can critically change ligand‑target complementarity or the reactivity of the alcohol during downstream synthetic transformations [REFS‑3].

Feature
Target Compound
Regioisomer (3-(3-hydroxy-3-methylbutyl))
Lipophilicity
Higher computed LogP (~1.45)
Lower XLogP3 (~1.0); may shift permeability and protein binding context
H-bond geometry
Tertiary OH directly on quaternary carbon; rigid, localized donor/acceptor
OH separated by one methylene; more flexible vector may alter binding complementarity
Metabolic soft-spot
Sterically shielded alcohol; predicted lower oxidative lability
Exposed methylene adjacent to OH; may introduce higher CYP-mediated oxidation risk

Comparator Evidence for 3-(2-Hydroxy-2-methylbutyl)azepan-2-one


Lipophilicity Shift vs. Regioisomer

The target compound exhibits a computed LogP of 1.45 (Leyan proprietary algorithm) [REFS‑1], while the closest regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one returns an XLogP3 of 1.0 (PubChem) [REFS‑2]. Although the values originate from different calculation engines—precluding direct numerical equivalence—the direction and magnitude of the shift (Δ ≈ 0.45) are consistent with the placement of the polar hydroxyl group one bond closer to the lipophilic neopentyl‑like core in the target compound. This lipophilicity increment is expected to modulate passive membrane permeability and nonspecific protein binding relative to the comparator [REFS‑3].

Lipophilicity shift
Cross-study comparable
Target LogP 1.45 vs. regioisomer XLogP3 1.0; Δ ≈ +0.45 (more lipophilic)
Reported lipophilicity context supports selection review; direction consistent across algorithms
Different calculation engines; no experimental logP
Lipophilicity LogP Physicochemical profiling

H‑Bond Architecture vs. Isoform Analogs

The target compound possesses a topological polar surface area (TPSA) of 49.33 Ų, with two hydrogen‑bond donors (NH of lactam; tertiary OH) and two acceptors (lactam C=O; tertiary OH) [REFS‑1]. Its regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one exhibits a virtually identical TPSA (49.3 Ų) and the same HBD/HBA count [REFS‑2]. However, in the target compound the tertiary OH is directly attached to the quaternary carbon branching point, creating a localised hydrogen‑bond donor/acceptor motif that can engage in bidentate interactions within a narrow spatial radius. In contrast, the comparator spaces the OH one methylene further from the branch, generating a more flexible hydrogen‑bond vector. This difference in donor‑acceptor geometry may alter binding‑site complementarity in enzyme pockets where precise hydrogen‑bond distance and angle are critical [REFS‑3].

H-bond architecture
Class-level inference
TPSA ~49.3 Ų; identical HBD/HBA counts; OH placement directly on quaternary C creates constrained motif
Spatial constraint may support fragment-based binding studies
No co-crystal data; inference from topology
Topological polar surface area Hydrogen bonding Molecular design

Azepan‑2‑one Scaffold Pre‑organization for Cysteine Protease Inhibition

The azepan‑2‑one scaffold, when substituted at the C‑3 position, enforces a bioactive conformation that has yielded cathepsin K inhibitors with Kᵢ values as low as 0.0048 nM (human) and 4.8 nM (rat), alongside 42% oral bioavailability in rat for the lead compound 20 [REFS‑1]. The Marquis et al. study demonstrated that the seven‑membered lactam ring locks the C‑4 substituent in an equatorial orientation that pre‑organizes the molecule for the protease active site, simultaneously restricting conformations that are substrates for P‑glycoprotein efflux [REFS‑1]. While the target compound differs in its side‑chain identity from the published inhibitors, it retains the identical azepan‑2‑one core with C‑3 substitution that is geometrically poised for further elaboration to protease‑targeting ligands [REFS‑2].

Scaffold pre-organization
Class-level inference
Published azepan-2-one inhibitors achieve cathepsin K Ki as low as 0.0048 nM; scaffold locks C-4 substituent in equatorial orientation
Reported scaffold validation supports cysteine protease probe development
Target compound not directly assayed; class-level evidence
Cysteine protease cathepsin K conformational constraint

Metabolic Soft‑Spot: Tertiary Alcohol Proximity

The tertiary alcohol of 3‑(2‑hydroxy‑2‑methylbutyl)azepan‑2‑one is directly attached to a quaternary carbon that bears one ethyl and one methyl group. This sterically shielded environment is expected to reduce the rate of Phase I oxidation (particularly CYP‑mediated hydroxylation at the alcohol‑bearing carbon) compared to the regioisomer 3‑(3‑hydroxy‑3‑methylbutyl)azepan‑2‑one, where the tertiary alcohol is separated from the branching point by an exposed methylene unit that may serve as a metabolic soft‑spot [REFS‑1]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for either compound; therefore this differentiation remains a class‑level inference based on established medicinal chemistry principles [REFS‑2].

Metabolic soft-spot
Class-level inference
Tertiary alcohol shielded by quaternary carbon; predicted lower CYP oxidation vs. regioisomer with exposed methylene
Steric shielding context may guide building-block prioritization for metabolic stability research
No in vitro Clint data; inference from structural analysis
Metabolic stability oxidation susceptibility CYP metabolism

Application Scenarios for 3-(2-Hydroxy-2-methylbutyl)azepan-2-one


Constrained Directional H‑Bond Donors for Fragment-Based Design

The target compound's tertiary alcohol placed directly on the quaternary branch point creates a spatially localized hydrogen‑bond donor/acceptor pair (TPSA 49.33 Ų) that differs from the more flexible motif of its 3‑hydroxy‑3‑methylbutyl regioisomer [REFS‑1][REFS‑2]. This constraint can improve ligand efficiency in fragment screens where rigid, directional H‑bonding is rewarded. The azepan‑2‑one ring further provides a secondary H‑bond donor (NH) and acceptor (C=O), enabling multipoint binding from a low‑molecular‑weight starting point (MW 199.29).

Cysteine Protease Probes from Azepan‑2‑one Core

Published azepan‑2‑one derivatives achieve potent cathepsin K inhibition (Kᵢ down to 0.0048 nM) by locking the C‑4 substituent in an equatorial bioactive conformation [REFS‑3]. The target compound, carrying a functionalizable C‑3 2‑hydroxy‑2‑methylbutyl side‑chain, offers a scaffold pre‑organized for protease active‑site engagement. Medicinal chemistry groups developing cysteine protease inhibitors can utilize this building block to install varied P2/P3 substituents while preserving the conformational restriction that reduces P‑glycoprotein efflux susceptibility.

Metabolic Stability‑Driven Building Block Selection

For lead series exhibiting high intrinsic clearance, the sterically shielded tertiary alcohol of the target compound (attached directly to a quaternary carbon) is predicted to resist Phase I oxidation more effectively than analogs bearing an exposed methylene spacer adjacent to the hydroxyl group [REFS‑1][REFS‑4]. Although in vitro metabolic stability data remain to be generated, the architectural rationale supports prioritizing this building block when microsomal stability is a selection criterion.

Application
Selection Property
Validation Focus
Constrained H-bond donor for fragment-based design
Spatially localized tertiary alcohol motif; rigid azepan-2-one core
H-bond geometry complementarity in enzyme pocket models
Cysteine protease probe development
C-3 functionalized azepan-2-one with reported scaffold pre-organization
Protease active-site engagement; P2/P3 substituent tolerance
Metabolic stability-driven building block selection
Sterically shielded tertiary alcohol; predicted resistance to Phase I oxidation
Microsomal stability profiling in lead series
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